Diethyl hexyl phosphate

Description

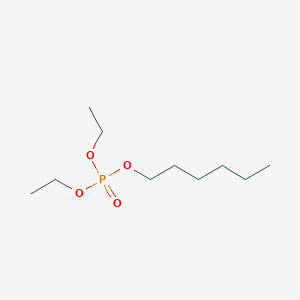

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQMPGKASWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385239 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7110-49-8 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction with Phosphorus Pentoxide P₄o₁₀ :this is a Widely Used Method for Preparing D2ehpa.wikipedia.orgthe Process Involves the Direct Reaction of Phosphorus Pentoxide with 2 Ethylhexanol. the Reaction is Complex and Proceeds Through Intermediate Pyrophosphate Species, Ultimately Yielding a Mixture of Mono 2 Ethylhexyl Phosphoric Acid M2ehpa , Di 2 Ethylhexyl Phosphoric Acid D2ehpa , and a Small Amount of Tri 2 Ethylhexyl Phosphate T2ehp .wikipedia.orglookchem.com

P₄O₁₀ + 4 C₈H₁₇OH → 2 [(C₈H₁₇O)PO(OH)]₂O

[(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂ wikipedia.org

This process results in a mixture from which D2EHPA must be isolated. wikipedia.org

Reaction with Phosphorus Oxychloride Pocl₃ or Phosphorus Trichloride Pcl₃ :an Alternative and Common Pathway is the Reaction of Phosphorus Oxychloride or Phosphorus Trichloride with 2 Ethylhexanol.researchgate.netbenchchem.comthis Method is a Multi Step Process.

General Principles for Esterification in Organophosphate Synthesis

The synthesis of D2EHPA is a specific application of broader principles used in the creation of organophosphorus esters. These compounds are generally formed through the process of esterification involving an alcohol and a phosphoric acid derivative. nih.gov

The primary methods include:

Alcoholysis of Phosphorus Halides: As seen in the D2EHPA synthesis, phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) readily react with alcohols. The hydroxyl group of the alcohol displaces the chloride ions, forming a P-O-C bond and releasing HCl. This is a common and versatile method for producing various phosphate esters. metalleaching.com

Esterification with Phosphoric Acid or Anhydrides: Direct esterification of phosphoric acid with alcohols is possible but can be less straightforward than with carboxylic acids. nih.gov The reaction with phosphoric anhydride (B1165640) (P₄O₁₀) is more vigorous and leads to a mixture of mono-, di-, and sometimes tri-esters, as well as pyrophosphates. wikipedia.orglookchem.com The product distribution is highly dependent on the reaction conditions.

Oxidation of Phosphite Esters: Organophosphites, which have a P(III) center, can be oxidized to the corresponding organophosphates containing a P(V) center. This provides an alternative pathway to the final phosphate ester.

Purification Techniques for Synthesized Organophosphates

The crude product from any D2EHPA synthesis is a mixture containing the desired diester along with mono- and tri-esters, unreacted precursors, and other impurities. wikipedia.orggoogle.com Achieving the high purity required for most applications, especially in metal extraction, necessitates effective purification. metalleaching.commdpi.com

Several techniques are employed for the purification of D2EHPA and other organophosphates:

Solvent Extraction and Washing: This is a common method to separate components based on their differing solubilities in various solvents. For example, the organic phase containing the crude D2EHPA can be washed with aqueous solutions to remove water-soluble impurities. Ethylene glycol has been used to wash away monoalkylphosphoric acid impurities.

Precipitation via Salt Formation: This highly effective method relies on the acidic nature of D2EHPA and M2EHPA. The crude mixture is treated with a base (e.g., sodium hydroxide) or a metal salt solution to selectively precipitate the organophosphate. google.comshahroodut.ac.ir A well-documented method involves precipitating D2EHPA as its copper salt by adding freshly prepared copper hydroxide. google.comscispace.com The precipitated salt is separated, washed with a solvent like acetone (B3395972) to remove neutral impurities (like the tri-ester), and then treated with a strong mineral acid (e.g., HCl or H₂SO₄) to regenerate the purified D2EHPA. google.comscispace.comnih.gov

Chromatographic Methods: For laboratory-scale purification or for analytical purposes, various chromatographic techniques can be used. These include column chromatography with adsorbents like silica (B1680970) gel or Florisil® to separate components based on their polarity. epa.govepa.gov

Distillation/Evaporation: Volatile impurities and solvents can be removed under reduced pressure to concentrate the purified product. google.com

Overview of Purification Techniques for Organophosphates

| Technique | Principle | Application | Key Considerations | References |

| Solvent Extraction | Differential solubility of components in immiscible liquid phases. | Removal of water-soluble impurities and separation of different phosphate esters. | Choice of solvent is critical for selectivity. Can be multi-stage. | mdpi.com |

| Precipitation | Formation of an insoluble salt of the acidic organophosphate, leaving neutral impurities in solution. | Industrial purification of D2EHPA to remove tri-ester and other neutral species. | Requires subsequent acidification to recover the purified product. | google.comgoogle.comscispace.comnih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel, Florisil®). | Laboratory-scale purification and analytical separation. | Can be costly and generate solvent waste; not always suitable for large scale. | epa.govepa.gov |

| Stripping/Hydrolysis | Chemical conversion of impurities into more easily separable forms. | Hydrolysis of pyrophosphate impurities into the desired D2EHPA by extending reaction time with water. | Requires specific reaction conditions (e.g., elevated temperature). | googleapis.com |

Fundamental Principles Governing Metal Ion Extraction

The efficacy of D2EHPA in solvent extraction is rooted in its ability to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. This process is governed by a combination of thermodynamic equilibria and kinetic factors. In nonpolar organic solvents like kerosene (B1165875), D2EHPA primarily exists as a dimer, (HA)₂, through hydrogen bonding. The extraction of a divalent metal ion (M²⁺) can be generally represented by a cation exchange mechanism.

Thermodynamic Analysis of Extraction Equilibria

The extraction of metal ions by D2EHPA is a reversible equilibrium process. A thorough thermodynamic analysis is crucial for predicting and optimizing the separation performance. The key equilibria involve the dimerization of D2EHPA in the organic phase, its acid dissociation in the aqueous phase, and the ultimate extraction reaction where the metal ion exchanges with the acidic protons of the extractant.

Using distribution data for D2EHPA between kerosene and a chloride aqueous phase, key equilibrium constants have been determined. acs.org These constants provide a quantitative measure of the extractant's behavior in the two-phase system. For instance, the dimerization constant (K₂) reflects the stability of the dimeric form in the organic diluent, the distribution constant (K_d) describes its partitioning between the phases, and the acid dissociation constant (K_a) quantifies its acidity. acs.org

Table 1: Equilibrium Constants for D2EHPA and Metal Extraction This table presents determined equilibrium constants for D2EHPA in a kerosene/chloride system and for the extraction of specific metals.

| Constant | Description | Value | Reference |

| Dimerization Constant (K₂) | 2(HA)org ⇌ (HA)₂org | 3.39 × 10⁴ m³/kmol | acs.org |

| Distribution Constant (K_d) | HAaq ⇌ HAorg | 1.66 × 10³ | acs.org |

| Acid Dissociation Constant (K_a) | HAaq ⇌ H⁺aq + A⁻aq | 1.99 × 10⁻² kmol/m³ | acs.org |

| Samarium Extraction (K_eq) | Sm³⁺ + 3(HA)₂ ⇌ SmA₃(HA)₃ + 3H⁺ | 9.513 (in HNO₃) | iust.ac.ir |

| Manganese Extraction (K_ex) | Mn²⁺ + 2(HA)₂ ⇌ MnA₂(HA)₂ + 2H⁺ | 1.58 × 10⁻⁴ | cetem.gov.br |

Note: Values are specific to the experimental conditions (e.g., diluent, aqueous medium, temperature) reported in the cited sources.

Mechanistic Studies of Interfacial Mass Transfer and Kinetics

Kinetic studies for a variety of metal ions, including europium, cadmium, copper, and zinc, have been conducted using techniques like the stirred cell. tandfonline.comtandfonline.com For many systems, the extraction rate is found to increase linearly with the stirring speed, which indicates that the process is limited by diffusion, not by the intrinsic speed of the chemical reaction. tandfonline.comtandfonline.com In such diffusion-controlled regimes, the rate is governed by how quickly the reacting species can be transported to the interface. tandfonline.com

Conversely, if the rate is independent of stirring speed but dependent on reactant concentrations, the process is considered to be under a kinetic or chemical-controlled regime. rsc.org Some studies suggest that the rate-determining step is the reaction between the metal ion and the dimeric D2EHPA at the interface. rsc.org The nature of the controlling regime can change with experimental conditions. For instance, in the extraction of iron(III), a temperature increase can cause a shift from a kinetic-controlled regime at lower temperatures to a diffusion-controlled one at higher temperatures. Understanding these kinetics is essential for designing efficient extraction equipment, such as mixer-settlers or extraction columns, by ensuring sufficient contact time and interfacial area for the reaction to proceed to completion.

Selective Separation of Key Metal Ions and Elements

D2EHPA's ability to selectively extract certain metals over others is the cornerstone of its industrial utility. This selectivity arises from differences in the stability and extractability of the metal-D2EHPA complexes, which are influenced by factors like the metal ion's charge, size, and coordination chemistry, as well as the pH of the aqueous phase.

Rare Earth Element Partitioning and Fractionation

The separation of rare earth elements (REEs) from one another is notoriously difficult due to their similar chemical properties. D2EHPA is a key extractant in this field, as it demonstrates a preferential extraction of heavy rare earth elements (HREEs) over light rare earth elements (LREEs). The extraction efficiency generally increases with the atomic number of the REE. researchgate.net

This selectivity allows for the fractionation of REE mixtures. For example, in a multi-stage extraction process, HREEs can be extracted first into a D2EHPA-kerosene phase, leaving the LREEs in the aqueous raffinate. scirp.org The LREEs can then be extracted in a subsequent stage under different conditions, such as a higher pH. scirp.org The separation factor (α), defined as the ratio of the distribution coefficients of two different metals, quantifies the separation efficiency. Studies have shown that the separation factor between yttrium (often grouped with HREEs) and cerium (an LREE) can be optimized by adjusting the D2EHPA concentration and the choice of organic diluent, with kerosene often being a suitable choice. scirp.org

Table 2: Separation of Rare Earth Elements using D2EHPA This table illustrates the separation capabilities of D2EHPA for REEs under specific conditions.

| Parameter | Condition | Result | Reference |

| HREE/LREE Separation | 1.8 M D2EHPA in kerosene, initial pH 1.0 | >90% of HREEs extracted, >95% of LREEs remained in raffinate. | scirp.org |

| LREE Extraction | 1.8 M D2EHPA in kerosene, pH 1.6 | >93% of LREEs extracted from HREE-depleted raffinate. | scirp.org |

| Separation Factor (Y/Ce) | 1.8 M D2EHPA in kerosene | Highest separation factor (log α = 3.2) achieved compared to toluene (B28343) or cyclohexane (B81311) diluents. | scirp.org |

| Extraction Order | D2EHPA in nitrate (B79036) medium | Y > Nd > Pr > Ce > La (Extraction %: 97.3% for Y vs. 45-55% for LREEs). | usask.ca |

Actinide Separation Technologies (e.g., TALSPEAK, REVERSED TALSPEAK)

In the context of used nuclear fuel reprocessing, the separation of trivalent minor actinides (like americium and curium) from lanthanides is a critical step. This is because lanthanides have large neutron capture cross-sections, which interfere with the potential transmutation of long-lived actinides into shorter-lived or stable isotopes. The TALSPEAK process (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) was developed specifically for this purpose. ornl.gov

The conventional TALSPEAK process utilizes the subtle differences in complexation behavior between actinides and lanthanides. ornl.govsci-hub.se In this process, D2EHPA is used to extract the lanthanides from an aqueous phase containing a carboxylic acid buffer (e.g., lactic acid) and a powerful aqueous-soluble complexing agent, such as diethylenetriaminepentaacetic acid (DTPA). sci-hub.seakjournals.com DTPA forms stronger complexes with the trivalent actinides than with the lanthanides, thus "holding back" the actinides in the aqueous phase while the lanthanides are extracted into the organic D2EHPA phase. ornl.govresearchgate.net

The REVERSED TALSPEAK process modifies this approach. akjournals.com In this configuration, both actinides and lanthanides are first co-extracted into an organic phase, which may consist of D2EHPA and a phase modifier like tri-n-butyl phosphate (TBP) in a paraffinic diluent. akjournals.comakjournals.com Subsequently, the actinides are selectively stripped back into an aqueous phase using a solution containing a complexant like DTPA. akjournals.com Both processes are highly sensitive to pH and require careful control for efficient separation. ornl.gov

Extraction of Transition Metals (e.g., Cobalt, Scandium, Copper, Cadmium)

D2EHPA is widely employed in the hydrometallurgy of various transition metals. The extraction is highly pH-dependent, allowing for selective separation by carefully controlling the acidity of the aqueous feed solution.

Cobalt: D2EHPA can effectively extract cobalt from sulfate (B86663) solutions. The nature of the extracted cobalt-D2EHPA complex can vary depending on the diluent used, forming different species in polar versus non-polar solvents. researchgate.net

Scandium: Scandium can be quantitatively extracted from sulfuric acid solutions using D2EHPA in toluene. iust.ac.ir The extraction mechanism can change from cation exchange at lower acidities to a solvation mechanism at very high acid concentrations. iust.ac.ir

Copper: The extraction of copper(II) from sulfate media by D2EHPA has been extensively studied. It can be separated from other metals like iron, as D2EHPA often shows a higher affinity for Fe(III) under acidic conditions. researchgate.net

Cadmium: D2EHPA is an effective extractant for cadmium. In processes for treating waste battery leachate, D2EHPA can be used to remove impurities like iron, while the co-extraction of cadmium is minimized by controlling the process conditions. mdpi.com For instance, using saponified D2EHPA (where some acidic protons are pre-neutralized with a base) can enhance iron extraction while keeping cadmium co-extraction below 5%. mdpi.com

Table 3: Extraction of Transition Metals with D2EHPA This table provides examples of extraction conditions and efficiencies for various transition metals.

| Metal Ion(s) | Aqueous Medium | Organic Phase | Key Finding | Reference |

| Fe³⁺, Cd²⁺, Ni²⁺, Co²⁺ | Sulfate Leachate (pH 1.0) | 1.0 M Saponified D2EHPA | >95% Fe³⁺ extraction; <5% extraction for Cd, Ni, Co. Separation factor (βFe/Cd) of 423. | mdpi.com |

| Sc³⁺ | 0.1–0.5 M H₂SO₄ | 0.03 M D2EHPA in Toluene | Quantitative extraction of Scandium. | iust.ac.ir |

| Co²⁺, Ni²⁺, Cu²⁺, Mn²⁺ | Sulfate Media | D2EHPA in Isoparaffin | The extraction order is generally Fe³⁺ > Zn²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺ > Mn²⁺. | cetem.gov.br |

| Cd²⁺ | Sulfate Solution | D2EHPA-Cyanex 302 mixture | Extraction percentage increases with increasing equilibrium pH. | mun.ca |

Influence of Systemic Parameters on Extraction Performance

Effects of Extractant Concentration and Organic Diluents

The concentration of D2EHPA in the organic phase is a primary determinant of extraction efficiency. Generally, an increase in the extractant concentration leads to a higher percentage of metal extraction. researchgate.netresearchgate.net For instance, studies on rare earth elements (REEs) like Lanthanum (La), Neodymium (Nd), and Cerium (Ce) have shown that increasing the D2EHPA concentration from 0.1 M to 1.0 M significantly boosts their extraction from nitric acid solutions. researchgate.net Similarly, the extraction of Fe(III) from acidic leachates was found to increase substantially when the D2EHPA concentration was raised from 0.2 mol/L to 1.0 mol/L. mdpi.com However, beyond a certain point, further increases in concentration may not yield proportional gains in extraction and can lead to issues like increased viscosity of the organic phase, which hinders mass transfer. mdpi.com

The choice of organic diluent, the solvent in which D2EHPA is dissolved, also has a profound impact on extraction performance. Diluents are not merely inert carriers; they can influence the aggregation of the extractant and the solvation of the extracted metal complex. bohrium.com Common diluents include kerosene, toluene, cyclohexane, and n-heptane. Kerosene is frequently selected as an appropriate diluent for REE separation due to its ability to yield high separation factors. scirp.org For example, the separation factor for Yttrium (Y) over Cerium (Ce) was found to be highest with D2EHPA in kerosene compared to toluene or cyclohexane. scirp.org The diluent can affect the stoichiometry of the extracted species; for example, copper(II) is extracted as CuL₂·2HL in nonpolar diluents like toluene and cyclohexane, but as CuL₂ in polar solvents like 1-octanol. bohrium.com

Role of Aqueous Phase Acidity and Ionic Strength

The pH of the aqueous phase is one of the most critical variables in solvent extraction with D2EHPA, as the extraction mechanism is typically an ion exchange process involving the release of protons (H⁺ ions) into the aqueous phase. journalssystem.com Consequently, the extraction efficiency of metal cations is highly pH-dependent, generally increasing as the pH rises. journalssystem.comnih.gov For many divalent metals, such as zinc and nickel, extraction increases with an increase in the equilibrium pH of the aqueous phase. journalssystem.com For example, at a pH of 2, zinc extraction with D2EHPA can exceed 98%, while nickel extraction remains below 1%. journalssystem.com This pH-dependent behavior allows for the selective separation of different metals by carefully controlling the acidity of the feed solution. journalssystem.com However, at excessively high pH values (typically above 4-6), the dissolution of D2EHPA into the aqueous phase increases dramatically, leading to extractant loss. nih.govsim2.be

The ionic strength of the aqueous phase can also influence the extraction process. The effect, however, appears to be dependent on the specific anions present in the aqueous medium. In sulfate media, the extraction of copper(II) was observed to increase as the sulfate concentration decreased. psu.edu Conversely, in a nitrate medium, the extraction of copper(II) was found to be largely independent of the ionic strength. psu.edu In other systems, such as the extraction of mercury(II) with a D2EHPA-based ionic liquid, increasing the ionic strength by adding sodium acetate (B1210297) significantly enhanced the extraction yield. scirp.org

Synergistic and Antagonistic Effects with Ancillary Complexing Agents (e.g., Tributyl Phosphate)

The addition of a second extractant or modifier to the D2EHPA-diluent system can lead to either synergistic or antagonistic effects. Synergism occurs when the extraction efficiency of the mixture is greater than the sum of the efficiencies of the individual components, while antagonism results in a depression of extraction.

Tributyl phosphate (TBP) is a neutral extractant commonly studied in combination with D2EHPA. The interaction between D2EHPA and TBP is complex and can vary depending on the target metal and process conditions. Some studies report synergistic effects; for example, the combination of D2EHPA and TBP has been shown to enhance the extraction of certain rare earth elements. chula.ac.th A mixture of D2EHPA and Cyanex 301, another extractant, also demonstrated a significant synergistic effect in the extraction of neodymium. uk.ac.ir

Conversely, other research indicates an antagonistic effect when TBP is added to D2EHPA for the extraction of various transitional metals. researchgate.net This antagonism is often attributed to the formation of hydrogen bonds between D2EHPA and TBP, which reduces the effective concentration of free D2EHPA available for metal extraction. researchgate.net Despite this, TBP is often used as a phase modifier to prevent the formation of a third phase, a gelatinous precipitate that can disrupt the extraction process, particularly at high metal loadings. mdpi.comijcea.org In some cases, TBP can mitigate third-phase formation without any evidence of a synergistic effect on the extraction itself. mdpi.com

Physicochemical Characterization of Extraction Systems

A fundamental understanding of the physicochemical properties of the D2EHPA system, including its behavior in the organic phase and the nature of the complexes it forms with metals, is essential for optimizing extraction processes.

Complexation Stoichiometry and Coordination Geometries of Metal-D2EHPA Species

The extraction of a metal ion (Mⁿ⁺) by dimeric D2EHPA, (HR)₂, generally proceeds via an ion exchange mechanism, where the metal ion replaces the acidic protons of the extractant. The stoichiometry of the resulting metal-D2EHPA complex formed in the organic phase is critical as it dictates the extraction equilibrium. The general reaction is often represented as:

Mⁿ⁺(aq) + m(HR)₂(org) ⇌ M(HR₂ₙ)·(2m-n)HR(org) + nH⁺(aq)

The exact stoichiometry varies depending on the metal ion, its concentration, the diluent, and the pH. For example, manganese(II) is extracted into kerosene as MnR₂(HR)₂, where R is the deprotonated D2EHPA anion. acs.org Copper(II) extraction can result in different species depending on the solvent's polarity: CuR₂·2HR is formed in nonpolar diluents like toluene, whereas the simpler CuR₂ is formed in polar diluents like 1-octanol. bohrium.com

Spectroscopic studies have been employed to investigate the coordination geometries of these extracted complexes. For instance, the Co(II)-D2EHPA complex exhibits a tetrahedral coordination geometry when extracted into an inert diluent like hexane. However, in the presence of a coordinating diluent like 1-decanol, the geometry can shift to octahedral. ugent.be This demonstrates that the diluent can play an active role in the coordination sphere of the extracted metal complex, influencing its structure and stability.

Innovative Extraction System Design

The evolution of solvent extraction chemistry has led to the development of sophisticated system designs aimed at enhancing efficiency, selectivity, and environmental sustainability. Among these, liquid membrane (LM) technologies represent a significant advancement over conventional liquid-liquid extraction methods. These systems integrate extraction and stripping into a single, continuous process, which can reduce the inventory of solvents required and minimize waste generation. nih.govresearchgate.netjmcs.org.mx Bis(2-ethylhexyl) phosphoric acid (D2EHPA) is a frequently utilized extractant within these innovative designs due to its high affinity for various metal ions. nih.govresearchgate.net

One of the most promising configurations is the multidroplet liquid membrane (MDLM) system, which offers a continuous process for the transportation of ions. researchgate.net This design requires fewer reagents to initiate and sustain the extraction and results in a smaller volume of chemical waste compared to traditional techniques. nih.govresearchgate.net

Application in Multidroplet Liquid Membrane Systems

The multidroplet liquid membrane (MDLM) system is an advanced separation technique that has demonstrated high efficiency in terms of membrane capacity and separation factor. researchgate.net In this setup, D2EHPA, typically dissolved in an organic solvent like kerosene, functions as a mobile carrier within the liquid membrane. nih.govresearchgate.net The system generally consists of two reactors. In the first reactor, the organic phase containing D2EHPA is layered on top of the aqueous feed or donor phase containing the target metal ions. In the second reactor, the organic phase is in contact with an aqueous acceptor or stripping phase. researchgate.net A peristaltic pump circulates the organic phase between the two reactors. nih.gov

The extraction mechanism involves the D2EHPA, which often exists as a dimer in nonpolar solvents, forming a complex with metal ions at the interface between the donor phase and the organic membrane. nih.gov This metal-D2EHPA complex then diffuses across the membrane to the other side, where it encounters the acceptor phase. The conditions in the acceptor phase (e.g., high acidity) promote the release of the metal ions, stripping them from the organic carrier. The regenerated D2EHPA carrier then returns to the donor phase interface to continue the extraction cycle. nih.govresearchgate.net

Detailed research has been conducted to optimize the transport of various metal ions using D2EHPA in MDLM systems by investigating critical parameters such as carrier concentration, pH of the aqueous phases, and temperature.

Research Findings:

Studies on the transport of cobalt (Co²⁺) and lead (Pb²⁺) ions highlight the tunability and effectiveness of the D2EHPA-based MDLM system. For cobalt extraction, the process was found to be chemically controlled, with an activation energy (Ea) of 13.80 kcal/mol. nih.govresearchgate.net In contrast, the transport of lead was determined to be a diffusion-controlled process, with a significantly lower activation energy of 7.41 kcal/mol. researchgate.net The optimal conditions for the transport of these ions vary, demonstrating the importance of tailoring system parameters for specific separation goals. nih.govresearchgate.net

The pH of the donor phase is a crucial variable. In the study of Co²⁺ transport, experiments were conducted with donor phase pH values of 4.00, 5.25, 6.00, and 7.00, while the acceptor phase pH was held at 1.50. nih.gov It was noted that low pH levels in the donor phase can impede the extraction process due to difficulties with the cationic exchange mechanism at higher acidity. nih.gov For Pb²⁺ extraction, a higher donor phase pH of 7.00 was found to be optimal. researchgate.net

Table 1: Optimal Conditions for Metal Ion Transport Using D2EHPA in MDLM Systems

| Parameter | Cobalt (Co²⁺) Transport | Lead (Pb²⁺) Transport |

|---|---|---|

| Carrier | Bis(2-ethylhexyl) phosphoric acid (D2EHPA) | Bis(2-ethylhexyl) phosphoric acid (D2EHPA) |

| Donor Phase pH | Optimum range investigated (5.25-7.00) nih.gov | 7.00 researchgate.net |

| Acceptor Phase | pH 1.50 nih.gov | 0.30 M Nitric Acid (HNO₃) researchgate.net |

| Process Control | Chemically controlled nih.govresearchgate.net | Diffusion controlled researchgate.net |

| Activation Energy (Ea) | 13.80 kcal/mol nih.govresearchgate.net | 7.41 kcal/mol researchgate.net |

The efficiency of the extraction is tracked by taking samples from the donor and acceptor phases at regular intervals and analyzing the concentration of the metal ions. nih.gov The data below illustrates the change in cobalt concentration in the donor phase over time at different pH levels.

Table 2: Effect of Donor Phase pH on Cobalt (Co²⁺) Concentration in an MDLM System

| Time (minutes) | Co²⁺ Concentration (mg/L) at pH 4.00 | Co²⁺ Concentration (mg/L) at pH 5.25 | Co²⁺ Concentration (mg/L) at pH 6.00 | Co²⁺ Concentration (mg/L) at pH 7.00 |

|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 |

| 10 | 99.8 | 98.5 | 97.2 | 96.5 |

| 30 | 99.2 | 95.0 | 92.1 | 90.3 |

| 60 | 98.1 | 89.8 | 85.0 | 82.1 |

| 90 | 97.0 | 84.5 | 78.3 | 74.2 |

| 120 | 96.2 | 80.1 | 72.1 | 66.8 |

Data derived from graphical representations in a study by Gasser et al. nih.gov

These findings underscore the potential of D2EHPA in innovatively designed MDLM systems for the selective extraction and recovery of metal ions, offering a more efficient and environmentally conscious alternative to conventional methods. nih.govresearchgate.net

Environmental Occurrence and Transport Dynamics of Di 2 Ethylhexyl Phthalate Dehp and Analogous Esters

Distribution Across Environmental Compartments

DEHP is a ubiquitous environmental contaminant, found globally in air, water, soil, and living organisms. nih.govwho.int Its distribution is largely influenced by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter. who.intcdc.gov

Atmospheric Presence and Atmospheric Deposition

DEHP is released into the atmosphere, where it can exist as a gas or attached to particulate matter. dcceew.gov.au Air transport is a primary pathway for its entry into the broader environment. nih.govwho.int Atmospheric concentrations vary significantly, with urban and industrial areas showing higher levels, sometimes up to 300 ng/m³. nih.govwho.int In contrast, more remote oceanic air contains lower concentrations, typically ranging from 0.5 to 5 ng/m³. nih.govwho.int

Once in the atmosphere, DEHP is subject to removal through both wet and dry deposition. nih.gov It can be washed out by rain, with concentrations in precipitation over oceanic areas reaching up to 200 ng/L. who.int Studies in the Great Lakes region estimated that atmospheric deposition is a significant source of DEHP, with total annual inputs calculated at 16, 11, 12, 5.0, and 3.7 tonnes for Lakes Superior, Michigan, Huron, Erie, and Ontario, respectively. nih.govcanada.ca Research in the South China Sea also highlights atmospheric exchange, noting that while some phthalates undergo net deposition, DEHP can also volatilize from seawater back into the air. acs.org

| Location/Study | Air Concentration | Precipitation/Deposition Rate |

| Urban/Polluted Air | Up to 300 ng/m³ | - |

| Oceanic Areas | 0.5 - 5 ng/m³ | Up to 200 ng/L in rainfall |

| Great Lakes Area (Canada/USA) | 0.5 - 5 ng/m³ (mean, 2 ng/m³) | 3.7 to 16 tonnes/year (total deposition) |

| Krakow, Poland (Median) | 0.37 µg/m³ | - |

| New York, USA (Median) | 0.22 µg/m³ | - |

| South China Sea | - | Net volatilization of 900 t/y |

This table presents a summary of DEHP concentrations in the atmosphere and deposition rates from various studies.

Aquatic Distribution in Surface Waters, Sediments, and Biota

In aquatic systems, DEHP concentrations in freshwater generally range from less than 0.1 to 10 μg/L. nih.gov However, significantly higher values, sometimes exceeding 100 μg/L, can be found near industrial discharge points. nih.gov For example, water samples from the Klang River Basin in Malaysia showed DEHP levels from 3.1 to 64.3 μg/L, with the highest concentrations near industrial zones. nih.gov Due to its hydrophobic nature (high octanol-water partition coefficient), DEHP readily adsorbs onto suspended particles and organic matter in the water column. who.intnih.gov

This tendency to adsorb to solids means that a significant portion of DEHP in aquatic environments accumulates in the sediment, which acts as a sink. nih.gov Sediment concentrations can be much higher than those in the overlying water. nih.gov River sediments have been reported to contain up to 70 mg/kg (dry weight) of DEHP, with levels near discharge points reaching as high as 1480 mg/kg. who.int A study of the Love River in an urban area found sediment concentrations ranging from 4.2 to 66.7 mg/kg. nih.gov

DEHP also bioconcentrates in aquatic organisms. cdc.gov Levels below 1 mg/kg have been found in fish across the United States, with most containing less than 0.2 mg/kg. who.int A study in Nigeria's Ogun river catchment found DEHP concentrations in various fish species ranging from 30 to 300 μg/kg. nih.gov

| Environmental Compartment | Concentration Range | Notes |

| Freshwater (General) | < 0.1–10 µg/L | Higher near industrial areas (>100 µg/L) |

| Contaminated Groundwater | 20–170 µg/L | Examples from the Netherlands and New York |

| River Sediment (General) | Up to 70 mg/kg (dry weight) | Up to 1480 mg/kg near discharge points |

| Love River Sediment (Taiwan) | 4.2 - 66.7 mg/kg (dry weight) | Mean concentration higher in the wet season |

| Fish (USA) | < 0.2 - 1 mg/kg | General finding in various locations |

| Fish (Ogun River, Nigeria) | 30 - 300 µg/kg | Across Tilapia sp., Chrysichthys sp., and Synodontis sp. |

This table summarizes reported concentrations of DEHP in various aquatic environments.

Soil Contamination and Sorption Characteristics

Soil is a major reservoir for DEHP in the terrestrial environment. dcceew.gov.au Contamination primarily occurs through the land application of sewage sludge, which can contain high concentrations of DEHP, and the disposal of industrial and municipal waste in landfills. nih.govpeerj.comnih.gov Once in the soil, DEHP adsorbs strongly to soil particles, especially those rich in organic matter. who.intnih.govnih.gov This strong sorption limits its mobility, reducing the potential for leaching into groundwater. nih.govnih.gov However, the presence of co-disposed organic solvents can increase its solubility and mobility. nih.govnih.gov

The persistence of DEHP in soil is variable. While aerobic biodegradation can occur, the process can be slow. canada.caresearchgate.net One study reported that 20% to 50% of added DEHP remained in the soil after 80 days. canada.ca Soil properties, particularly pH, play a crucial role in its degradation. researchgate.net Neutral pH conditions (pH 6-7) are more favorable for degradation, while acidic or alkaline conditions are less conducive. researchgate.net In acidic soils, the breakdown of DEHP can be incomplete, leading to the accumulation of its primary metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP). researchgate.net

| Soil Study/Region | Concentration Range | Key Findings |

| Coastal South China (Agricultural Soil) | 0.129–2.628 mg/kg | DEHP was a major phthalate detected. |

| General Agricultural Soils | Variable | Contamination often linked to sewage sludge application. |

| Laboratory Studies | - | Half-life estimated from 5 to 23 days under aerobic conditions. canada.ca |

| Acidic Soils | - | Incomplete degradation and accumulation of MEHP metabolite observed. researchgate.net |

This table highlights DEHP concentrations and characteristics in soil environments.

Environmental Release Pathways from Anthropogenic Sources

Nearly all DEHP in the environment originates from human activities, as it is not known to occur naturally. nih.govwho.int Its widespread use as a plasticizer in polyvinyl chloride (PVC) and other polymers is the primary driver of its release. nih.govnih.gov Major release pathways include:

Industrial Facilities: Manufacturing and processing facilities for plastics, as well as paper and textile mills, release DEHP into the air and water. nih.govcanada.ca In 1997, U.S. industrial facilities emitted an estimated 110.5 tonnes of DEHP into the air. nih.gov

Wastewater Treatment Plants (WWTPs): WWTPs are significant sources, receiving DEHP from industrial and domestic wastewater. While treatment processes can remove a portion of the DEHP (one study noted 78% removal), it is still detected in effluents and becomes concentrated in sewage sludge. nih.govpeerj.com Sludge from a German WWTP contained DEHP concentrations up to 154 mg/kg dry weight. nih.gov

Landfills: The disposal of consumer products and industrial waste in landfills leads to the leaching of DEHP into the surrounding environment. nih.gov Leachate from municipal and industrial landfills has been found to contain DEHP at levels ranging from <0.01 to 200 μg/mL. nih.gov

Consumer Products: DEHP is not chemically bound to the plastic matrix and can leach, migrate, or evaporate from products like vinyl upholstery, flooring, and food packaging materials during their use and disposal. nih.govnih.govresearchgate.net

Photochemical Degradation Processes in the Environment

Photochemical degradation, or photolysis, is a potential pathway for the breakdown of DEHP in the environment, particularly in the atmosphere and surface waters. This process involves the absorption of light energy, which can lead to the breakdown of the chemical structure.

Atmospheric photodegradation of DEHP is considered to be rapid. who.int In contrast, direct photolysis in water is generally thought to be a very slow process. who.int The degradation can be significantly enhanced by the presence of other substances. Advanced oxidation processes, which generate highly reactive hydroxyl radicals (•OH), are effective at degrading DEHP. nih.govscientific.net For instance, photocatalytic oxidation using a catalyst like titanium dioxide (TiO₂) and UV light has been shown to effectively remove DEHP from water. nih.govresearchgate.net Studies have shown that UV-A light and TiO₂ are essential for this process. nih.gov The degradation pathway often begins with the breakdown of the ethylhexyl side chains, followed by the formation of phthalic anhydride (B1165640) and other aliphatic compounds. nih.gov

Abiotic Hydrolysis in Aqueous Systems

Abiotic hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like DEHP, this would involve breaking the ester bond to form mono(2-ethylhexyl) phthalate (MEHP) and eventually phthalic acid. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone of analytical methods for OPEs like Diethyl hexyl phosphate (B84403). It allows for the separation of the target analyte from complex sample matrices, which is a critical step before detection and quantification. Both gas and liquid chromatography are widely employed, often coupled with advanced detectors to achieve the necessary sensitivity for trace analysis.

High-Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is an essential alternative to GC, particularly for less volatile or thermally labile OPEs. The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted technique for the analysis of OPEs in various environmental samples. semanticscholar.orgnih.govresearchgate.net This method offers high sensitivity and accuracy and can be less susceptible to matrix effects compared to GC-MS for certain sample types. semanticscholar.org

The separation is typically achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to effectively separate a wide range of OPEs with different polarities. nih.govfrontiersin.org Atmospheric pressure chemical ionization (APCI) is one of the ionization techniques that can be used in the mass spectrometer for the analysis of a broad range of OPEs. frontiersin.org

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate Diethyl hexyl phosphate from the sample matrix (e.g., water, soil, biota) and concentrate it to a level that can be detected by the analytical instrument. The goal is to remove interfering substances that could affect the accuracy and sensitivity of the analysis.

Solid-Phase Extraction and Liquid-Liquid Extraction

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and cleanup of OPEs from liquid samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent material that retains the analytes of interest. mdpi.comresearchgate.net The interfering components are washed away, and the analytes are then eluted with a small volume of an organic solvent. Common sorbents for OPEs include C18 (octadecyl-bonded silica) and Oasis HLB. The choice of sorbent and elution solvent is optimized to maximize the recovery of the target compounds.

Liquid-Liquid Extraction (LLE): LLE is a traditional method used to extract analytes from aqueous samples into an immiscible organic solvent. For OPEs, solvents like dichloromethane (B109758) or hexane (B92381) are commonly used. This technique is effective but can be labor-intensive and may consume larger volumes of organic solvents compared to SPE.

The following table presents typical recovery rates for organophosphate esters using Solid-Phase Extraction.

| Compound | Sample Matrix | SPE Sorbent | Recovery (%) | Relative Standard Deviation (%) |

| Organophosphate Esters (14) | Fall Protection Equipment | ENVI-18 | 71.6 - 114 | 0.8 - 11.2 semanticscholar.org |

| Organophosphate Esters (4) | Environmental Water | Magnetic MWCNTs | 72.5 - 89.1 | < 10 chromatographyonline.com |

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | River/Lake Water | Molecularly Imprinted Polymer | 93.3 - 102.3 | < 5.2 researchgate.net |

Derivatization Strategies for Enhanced Sensitivity and Specificity

For GC analysis, some polar OPE metabolites may require derivatization to increase their volatility and thermal stability. This chemical modification converts the polar analytes into less polar and more volatile derivatives that are more amenable to GC separation and detection.

A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with dialkyl phosphate metabolites to form their corresponding pentafluorobenzyl esters. rsc.org These derivatives are highly responsive to electron capture detectors (ECD) and can also be analyzed effectively by GC-MS. Another approach involves benzylation using reagents like 3-benzyl-1-p-tolyltriazene to form benzyl (B1604629) esters, which can then be analyzed by GC with a flame-photometric detector. d-nb.info This step is crucial for achieving low detection limits for certain OPEs and their degradation products.

Quality Assurance and Quality Control in Environmental Monitoring

Robust Quality Assurance (QA) and Quality Control (QC) procedures are essential to ensure the reliability and validity of analytical data in environmental monitoring. eurl-pesticides.eu This involves a comprehensive program that covers all aspects of the analysis from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: A method blank, which is a clean sample matrix that is processed and analyzed in the same manner as the field samples, is used to check for contamination during the analytical procedure. epa.gov

Spiked Samples: A known amount of the target analyte is added to a sample (matrix spike) or a clean matrix (laboratory control sample) to assess the accuracy and recovery of the analytical method. epa.gov Spike recoveries should fall within established control limits.

Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the method.

Calibration Standards: The instrument is calibrated using a series of standards containing known concentrations of this compound. The calibration curve is verified regularly to ensure the stability of the instrument's response. epa.gov

Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added to all samples and standards. This helps to correct for variations in extraction efficiency and instrument response.

Accreditation: Laboratories should adhere to recognized accreditation schemes, such as ISO 17025, which specifies general requirements for the competence of testing and calibration laboratories. eurl-pesticides.eufao.org

By implementing these rigorous QA/QC protocols, laboratories can ensure that the data generated for this compound monitoring is accurate, precise, and legally defensible. researchgate.net

Environmental Remediation and Management Technologies

Bioremediation Approaches for Contaminated Media

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade, detoxify, or immobilize environmental pollutants. mbl.or.krmdpi.com This approach is considered a cost-effective and environmentally friendly technique for the cleanup of organic and inorganic contaminants from soil and water. mdpi.com For organophosphorus compounds like Diethyl hexyl phosphate (B84403), bioremediation relies on microbial enzymes that can break down the chemical bonds within the pollutant, often converting them into less toxic substances. mdpi.com

Enhanced biodegradation refers to the accelerated breakdown of a contaminant by indigenous microbial populations that have adapted to its presence. oup.com This phenomenon has been observed for various pesticides, where repeated application leads to a soil microbial community capable of rapidly degrading the compound. oup.com While this has been widely reported for pesticides like isofenphos (B1672234) and fenamiphos, cross-adaptation within the organophosphorus class, where exposure to one compound enhances the degradation of another, has been reported to a limited extent. oup.comoup.com

The primary mechanism for the microbial degradation of many organophosphorus compounds is hydrolysis, catalyzed by enzymes such as organophosphate hydrolase (OPH) or phosphotriesterases. mdpi.comoup.com These enzymes can break the P-O, P-F, P-CN, and P-S bonds found in various organophosphate pesticides. mdpi.com For instance, an Enterobacter sp. isolated from soil demonstrated the ability to degrade chlorpyrifos (B1668852) to diethylthiophosphoric acid (DETP) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP), utilizing DETP as a phosphorus source. oup.com The effectiveness of biodegradation is influenced by several factors, including the physio-chemical properties of the contaminant, its concentration, and the duration of microbial exposure. nih.gov

Table 1: Examples of Organophosphorus Pesticide Biodegradation by Microbial Isolates

| Microbial Isolate | Organophosphate Compound | Degradation Rate/Efficiency | Incubation Time | Reference |

|---|---|---|---|---|

| Priestia megaterium (S36) | Diazinon (50 ppm) | 76.7% | 11 days | nih.gov |

| Priestia arybattia (S37) | Diazinon (50 ppm) | 76.8% | 11 days | nih.gov |

| Microbial Consortium (S6, S36, S37) | Diazinon | 45% increase over single strains | Not specified | nih.gov |

| Aspergillus, Pseudomonas, etc. | General Organophosphates | Variable | Not specified | researchgate.net |

When native microbial populations are insufficient or lack the specific capabilities to degrade a contaminant, bioremediation can be enhanced through bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of exogenous microorganisms with specific catabolic abilities to a contaminated site. ijrti.org This strategy is particularly useful for improving pesticide degradation in environments that lack the necessary indigenous microbial activity. ijrti.org Studies have shown that inoculating soil with specific microbial consortia can significantly increase the degradation of contaminants. greener-h2020.eu For example, bioaugmentation was found to be the most rapid remediation strategy for diesel-contaminated soil, achieving the remediation endpoint within one week. researchgate.net

Biostimulation , conversely, focuses on stimulating the growth and activity of the indigenous degrading microorganisms by adding nutrients, electron acceptors, or other growth-limiting substances. greener-h2020.eu For petroleum hydrocarbon degradation, biostimulation with nitrogen and phosphorus proved more effective than bioaugmentation, achieving a 28.3% degradation efficiency in 12 weeks compared to 13.9% for bioaugmentation. nih.gov The addition of organic amendments like vermicompost can also act as a biostimulant, increasing available phosphorus and potassium and thereby enhancing microbial activity and hydrocarbon degradation. greener-h2020.eu

Table 2: Comparison of Bioremediation Strategies for Hydrocarbon Contamination

| Strategy | Contaminant | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Biostimulation (BS) | Petroleum Hydrocarbons | More effective than bioaugmentation in this study. | 28.3% after 12 weeks | nih.gov |

| Bioaugmentation (BA) | Petroleum Hydrocarbons | Led to a decrease in microbial diversity. | 13.9% after 12 weeks | nih.gov |

| Biostimulation with Vermicompost (VCBS) | Total Petroleum Hydrocarbons (TPHs) | Vermicompost increased nutrient availability. | 32.5% after 90 days | greener-h2020.eu |

To overcome challenges in practical bioremediation, such as low bacterial survivability and the need to remove bacterial liquid after treatment, microbial immobilization technology has been developed. ncsu.edu This technique involves encapsulating or attaching microorganisms to a solid support matrix, which protects them from harsh environmental conditions. ncsu.edu Immobilized microbial cells have demonstrated greater efficiency in degrading and mineralizing toxins compared to free-cell cultures. mbl.or.kr

Various materials, including sodium alginate, polyvinyl alcohol, and chitosan, are used as carriers for immobilization. ncsu.edu The use of crosslinking agents like glutaraldehyde (B144438) can further enhance the stability and resistance of the immobilized system. ncsu.edu Immobilized bioreactors are particularly effective for treating contaminated water. For instance, immobilized organophosphorus hydrolase (OPH) has been used to efficiently remove organophosphate pesticides from solutions. mbl.or.kr This cell-free enzyme approach is gaining traction as it avoids the release of genetically modified organisms into the environment. nih.gov

Research has shown that immobilized cells of S. phaeochromogenes could convert 98% of chlorpyrifos into its hydrolysis products, with the immobilized cells showing similar activity to enzyme extracts. mbl.or.kr This highlights the potential of using immobilized whole-cell bioreactors for the large-scale treatment of water contaminated with organophosphorus compounds.

Chemical Stabilization Techniques for Metal Contaminants (where phosphate compounds are utilized)

Phosphate compounds are effectively used in chemical stabilization, a remediation technology that reduces the mobility and bioavailability of heavy metals in soil. itrcweb.org This technique involves a chemical reaction between phosphorus and divalent metals such as lead (Pb), zinc (Zn), cadmium (Cd), and copper (Cu), forming highly insoluble and stable metal phosphate minerals. itrcweb.org

The most prominent examples are pyromorphites, a family of lead phosphate minerals that are stable across a wide range of pH values, thereby dramatically reducing the potential for lead to leach into groundwater or be taken up by organisms. itrcweb.orgmdpi.com Various phosphate sources can be used, including phosphoric acid, rock phosphate, and phosphate-enriched biochar. itrcweb.orgmdpi.com

Phosphoric acid has been shown to be highly effective for the long-term stabilization of heavy metals. itrcweb.org For instance, a mixture of phosphoric acid and phosphate rock successfully reduced the leachability of lead at a battery recycling site from 82 mg/L to below the EPA's regulatory limit of 5 mg/L. itrcweb.org However, the use of strong acids can cause a temporary drop in soil pH, potentially increasing the short-term leaching of other metals like cadmium and zinc, necessitating the use of a buffering agent. itrcweb.org

Phosphate-amended biochar has also emerged as a promising stabilization agent. mdpi.com In one study, adding 2.5% phosphate-enriched sewage sludge biochar to contaminated soil led to significant reductions in the bioavailability of several heavy metals. mdpi.com

Table 3: Effectiveness of Phosphate-Enriched Biochar on Metal Stabilization

| Metal | Bioavailability Reduction (%) | Pyrolysis Temperature | Reference |

|---|---|---|---|

| Cadmium (Cd) | 65 - 82% | Varied | mdpi.com |

| Zinc (Zn) | 40 - 75% | Varied | mdpi.com |

This stabilization occurs through multiple mechanisms, including precipitation, complexation, and ion exchange on the biochar surface. mdpi.com The formation of stable metal-phosphate complexes is a key process in effectively immobilizing these toxic contaminants in the soil. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool for elucidating the complex reaction mechanisms involving Diethyl hexyl phosphate (B84403) (DEHP). rsc.orgnih.gov By modeling the electronic structure and energies of reactants, transition states, and products, researchers can map out the most probable pathways for chemical transformations. rsc.org Density Functional Theory (DFT) is a commonly employed method in these investigations, offering a balance between computational cost and accuracy for studying molecular properties and reaction mechanisms. nih.gov

For instance, in the context of biodegradation, quantum chemical modeling can be used to propose a step-by-step pathway of how microorganisms metabolize the compound. nih.govresearchgate.net This involves calculating the energies of intermediate compounds to understand the flow of electrons and predict the most likely breakdown products. nih.gov Such models have been successfully applied to similar compounds like Di(2-ethylhexyl) phthalate (B1215562), where the biodegradation pathway was detailed, identifying final products such as butanediol. nih.govresearchgate.net These computational approaches can also clarify the roles of specific enzymes and cofactors in catalytic cycles, providing a level of detail that is often difficult to obtain through experimental methods alone. diva-portal.org

Molecular Dynamics Simulations of Interfacial Phenomena in Extraction Systems

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of Diethyl hexyl phosphate at the interface between two immiscible liquids, a critical aspect of its application in solvent extraction. nih.gov These simulations model the positions and movements of individual atoms and molecules over time, providing a dynamic view of the interfacial region. nih.govresearchgate.net This allows for the investigation of phenomena such as the orientation and aggregation of extractant molecules, the formation of complexes with metal ions, and the transport of these complexes across the interface. rsc.org

MD simulations can reveal how the structure of the extractant and the nature of the solvent influence the efficiency of the extraction process. researchgate.netrsc.org For example, simulations can show how this compound molecules gather at a water/dodecane interface, creating a broad and indistinct boundary layer where the extraction occurs. researchgate.net Furthermore, these models can elucidate the energetic drivers of separations by calculating the free energy profiles of different extractant conformations. rsc.org This provides insight into how the solvent can reshape the extractant's conformational energy landscape, potentially reducing the energy penalty associated with the reorganization required for metal binding. rsc.org Such detailed molecular-level understanding is crucial for designing more efficient and selective liquid-liquid extraction systems. rsc.orgbarc.gov.in

Prediction of Thermophysical Properties and Activity Coefficients

The thermodynamic properties of this compound (D2EHPA) in organic solvents are fundamental for optimizing metal extraction processes in hydrometallurgy. mdpi.comresearchgate.net Accurately predicting these properties, particularly activity coefficients, is essential for modeling and designing solvent extraction systems. mdpi.comresearchgate.netresearchgate.net The activity coefficient accounts for the non-ideal behavior of a substance in a mixture, which is significant in the organic phase of solvent extraction.

Experimental methods like gas chromatography (GC) and vapor pressure osmometry (VPO) are used to determine the activity coefficients of components in binary systems, such as D2EHPA in n-hexane. mdpi.comresearchgate.net The data obtained from these experiments are then used to develop and validate thermodynamic models like the Universal Functional Activity Coefficient (UNIFAC) model. mdpi.comresearchgate.net The UNIFAC model treats solutions as mixtures of functional groups, allowing for the prediction of activity coefficients in systems where experimental data may not be available. mdpi.comresearchgate.net

Recent studies have focused on determining the interaction parameters for the UNIFAC model for systems containing D2EHPA. For the D2EHPA–n-hexane system at 293.0 K, optimized energy interaction parameters have been established based on GC measurements, which are considered more reliable at low n-hexane concentrations. mdpi.com

| Functional Group Pair | Interaction Parameter (a_mn) |

|---|---|

| CH₂–HPO₄ | 1144 ± 25 |

| HPO₄–CH₂ | 228 ± 50 |

These parameters enable the reliable calculation of activity coefficients for both components across all compositions, leading to a limiting activity coefficient (γ∞) for D2EHPA of 22.1. mdpi.com This work provides a validated framework for modeling organophosphorus extractant systems. mdpi.comresearchgate.net

Development of Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate

Quantitative Structure-Activity Relationships (QSARs) are predictive models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. ecetoc.orgconfex.com For this compound, QSARs are valuable tools for assessing its potential environmental impact by predicting its behavior in various environmental compartments without extensive experimental testing. ecetoc.orgconfex.comnih.gov

The development of a QSAR model involves establishing a mathematical relationship between calculated molecular descriptors (representing the chemical's structure) and an experimentally measured endpoint, such as biodegradability, soil sorption, or bioconcentration factor. ecetoc.org These models are particularly useful for screening new or existing chemicals in the early stages of development to identify potentially hazardous properties. ecetoc.org

For the environmental fate of a substance like this compound, QSARs can predict key parameters including:

Biodegradation: Predicting the likelihood and rate at which the chemical will be broken down by microorganisms in soil and water.

Partitioning Behavior: Estimating coefficients like the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to bioaccumulate in organisms. ecetoc.org

Mobility: Assessing how the chemical will move through different environmental media, such as its tendency to adsorb to soil and sediment.

The U.S. Environmental Protection Agency (EPA) utilizes a systematic review process for risk evaluations of chemicals like the closely related Diethylhexyl Phthalate (DEHP), which can include the use of QSAR models to fill data gaps. epa.gov While experimentally measured data is always preferred, well-validated QSAR models provide a rapid and cost-effective means to estimate environmental fate properties, supporting comprehensive risk assessments. ecetoc.orgconfex.com The continuous development of new datasets and machine learning algorithms serves to improve the accuracy and predictive power of QSAR models. confex.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.